![molecular formula C21H17K4N2O9+3 B12283153 tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12283153.png)
tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate is a complex organic compound with a molecular formula of C21H14K4N2O9 . This compound is known for its unique structure, which includes an indole ring system, a phenyl group, and multiple carboxylate groups. It is often used in scientific research due to its ability to interact with various biological and chemical systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate typically involves multiple steps, starting with the preparation of the indole ring system. One common method involves the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid, followed by the addition of ethyl α-ethylacetoacetate . The resulting intermediate undergoes further reactions to introduce the carboxymethyl and carboxymethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
Tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can act as a fluorescent probe for detecting specific ions or molecules.
Industry: The compound is used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to metal ions, proteins, and other biomolecules, altering their function and activity. This interaction is mediated by the carboxylate and amino groups present in the compound, which can form coordination complexes and hydrogen bonds.
Comparación Con Compuestos Similares
Similar Compounds
4-[Bis(carboxymethyl)amino]benzoic acid: This compound shares similar functional groups but lacks the indole ring system.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with multiple carboxylate groups, similar to tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate.
Uniqueness
This compound is unique due to its combination of an indole ring system and multiple carboxylate groups. This structure allows it to interact with a wide range of biological and chemical systems, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H17K4N2O9+3 |
|---|---|
Peso molecular |
597.8 g/mol |
Nombre IUPAC |
tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C21H18N2O9.4K/c24-18(25)8-23(9-19(26)27)16-4-3-12(7-17(16)32-10-20(28)29)14-5-11-1-2-13(21(30)31)6-15(11)22-14;;;;/h1-7,22H,8-10H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31);;;;/q;4*+1/p-1 |
Clave InChI |
LQSATJAZEBYDQQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1C2=CC3=C(N2)C=C(C=C3)C(=O)[O-])OCC(=O)O)N(CC(=O)O)CC(=O)O.[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid](/img/structure/B12283073.png)
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester](/img/structure/B12283086.png)
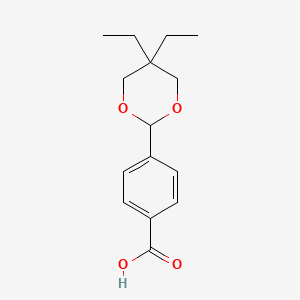
![Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12283101.png)
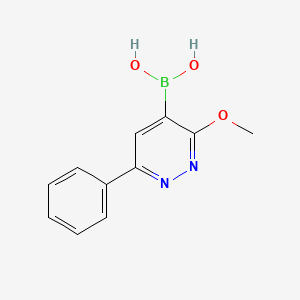

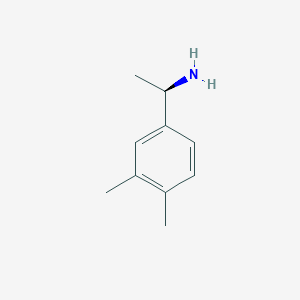
![Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12283116.png)
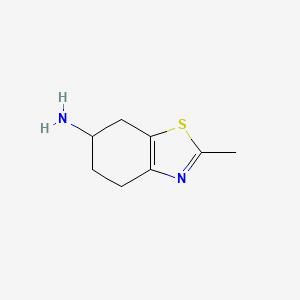
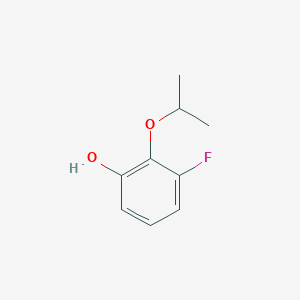
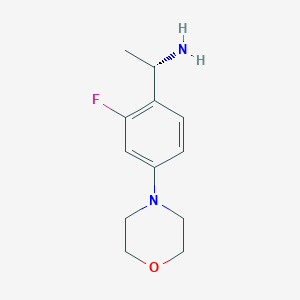
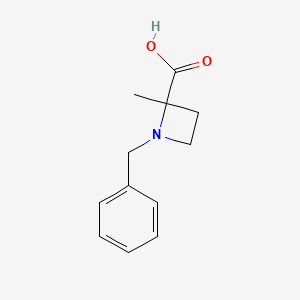

![21-Methyl-6-(trifluoromethyl)-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,16,18,20-octaen-14-one](/img/structure/B12283158.png)
